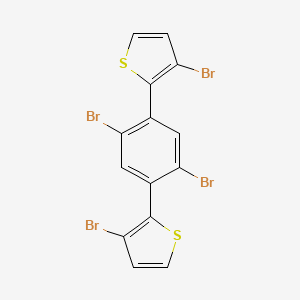









|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6](I)[C:5]([Br:9])=[CH:4][C:3]=1I.[Br-:11].[Br:12][C:13]1[CH:17]=[CH:16][S:15][C:14]=1[Zn+]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[Br:1][C:2]1[CH:7]=[C:6]([C:14]2[S:15][CH:16]=[CH:17][C:13]=2[Br:12])[C:5]([Br:9])=[CH:4][C:3]=1[C:14]1[S:15][CH:16]=[CH:17][C:13]=1[Br:11] |f:1.2,^1:21,40|
|


|
Name
|
|
|
Quantity
|
61 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C(=C1)I)Br)I
|
|
Name
|
|
|
Quantity
|
2.195 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].BrC1=C(SC=C1)[Zn+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A oven dried 2000 cm3 flask
|
|
Type
|
DISSOLUTION
|
|
Details
|
Once the starting materials are dissolved
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction is cooled down overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
the white precipitate filtered off
|
|
Type
|
WASH
|
|
Details
|
This precipitate is washed with water (750 cm3) and methanol (250 cm3)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(C(=C1)C=1SC=CC1Br)Br)C=1SC=CC1Br
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25.77 g | |
| YIELD: PERCENTYIELD | 55% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |